molecular formula C13H11N5O2S B2484127 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2176269-99-9

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2484127
CAS No.: 2176269-99-9
M. Wt: 301.32
InChI Key: LKLKLOISLFAWRK-UHFFFAOYSA-N
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Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the pyrimidinyl group:

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzo[c][1,2,5]thiadiazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce a variety of substituents onto the core structure.

Scientific Research Applications

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be compared with other similar compounds, such as:

    Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and physical properties.

    Pyrimidinyl derivatives: Compounds with a pyrimidinyl moiety can exhibit similar reactivity but may have different applications depending on their overall structure.

    Carboxamide derivatives: These compounds contain the carboxamide functional group and can be used in similar applications, but their reactivity and properties may vary based on their core structure.

The uniqueness of this compound lies in its combination of the benzo[c][1,2,5]thiadiazole core with the pyrimidinyl and carboxamide groups, which imparts distinct chemical and physical properties that are valuable for various applications.

Biological Activity

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic compounds, characterized by the presence of both oxopyrimidine and benzo[1,2,5]thiadiazole moieties. Its structural formula is represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N4O2S
  • Molecular Weight : 284.33 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole and oxopyrimidine exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that a related thiadiazole derivative exhibited IC50 values in the micromolar range against breast and lung cancer cell lines. The compound's efficacy was attributed to its ability to induce oxidative stress in cancer cells, leading to programmed cell death .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of the oxopyrimidine ring is believed to enhance its interaction with bacterial enzymes.

Case Study : In vitro tests revealed that a similar benzo-thiadiazole derivative displayed significant antimicrobial activity with MIC values ranging from 0.5 to 8 µg/mL against various bacterial strains . This suggests that this compound could be developed as a novel antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways essential for cellular growth and replication.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Receptor Modulation : The compound could interact with specific cellular receptors, modulating signaling pathways that regulate cell survival and apoptosis.

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Target Organism/Cell Line
Thiadiazole DerivativeAnticancer10MCF-7 (Breast Cancer Cell Line)
Oxopyrimidine AnalogueAntimicrobial0.5Staphylococcus aureus
Similar ThiadiazoleAntimicrobial4Escherichia coli

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c19-12(9-2-3-10-11(8-9)17-21-16-10)14-5-7-18-6-1-4-15-13(18)20/h1-4,6,8H,5,7H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLKLOISLFAWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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